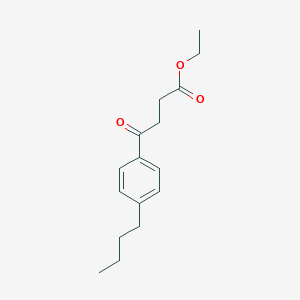
Ethyl 4-(4-butylphenyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-butylphenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C16H22O3 and its molecular weight is 262.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(4-butylphenyl)-4-oxobutanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anti-cancer agent. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of oxobutanoates, characterized by the presence of a butyl phenyl group attached to a carbonyl moiety. Its general structure can be represented as follows:
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These effects are primarily attributed to their ability to inhibit specific enzymes involved in inflammatory pathways. For example, derivatives of this compound have been studied for their role as inhibitors of ferrochelatase (FECH), an enzyme implicated in heme biosynthesis and inflammation .
Anti-cancer Activity
The anti-cancer properties of this compound are linked to its interaction with various cellular pathways. Studies have shown that this compound can inhibit tumor growth by targeting angiogenesis—the formation of new blood vessels that supply nutrients to tumors. In vitro assays demonstrated that compounds like this compound can significantly reduce cell migration and proliferation in cancer cell lines .
Inhibition of Ferrochelatase
A notable study highlighted the role of small-molecule inhibitors, including derivatives of this compound, in inhibiting FECH activity. The study found that these compounds could reduce FECH activity by over 50%, leading to increased levels of protoporphyrin IX (PPIX), a substrate for FECH . The accumulation of PPIX is associated with reduced heme production, which is critical for cancer cell metabolism.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | FECH inhibition | |
| Anti-cancer | Angiogenesis inhibition |
Dose-Response Assays
In dose-response assays, derivatives including this compound exhibited IC50 values in the low micromolar range, indicating potent biological activity against cancer cell lines. These findings suggest a promising therapeutic potential for this compound in oncology .
Structural Similarities and Variants
This compound shares structural similarities with other oxobutanoates, which may influence its reactivity and biological activity. Notable comparisons include:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Ethyl 3-oxobutanoate | Ketone group | Widely used in organic synthesis |
| Ethyl 2-oxo-4-phenylbutanoate | Phenyl group | Different reactivity patterns |
| Ethyl 3-(4-butylphenyl)propanoate | Propanoate moiety | Varying alkane chain length affecting properties |
Properties
IUPAC Name |
ethyl 4-(4-butylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-3-5-6-13-7-9-14(10-8-13)15(17)11-12-16(18)19-4-2/h7-10H,3-6,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVLDWIWTFZMEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616951 |
Source


|
| Record name | Ethyl 4-(4-butylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115199-55-8 |
Source


|
| Record name | Ethyl 4-(4-butylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














